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Compound of Interest

Compound Name: 6-lodoimidazo[1,2-b]pyridazine

Cat. No.: B1394354

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal
chemistry, forming the core of numerous biologically active compounds. Among its many
derivatives, 6-iodoimidazo[1,2-b]pyridazine serves as a crucial intermediate in the synthesis
of a wide array of potent therapeutic agents, including kinase inhibitors for cancer therapy. A
thorough understanding of its spectroscopic properties is paramount for unambiguous
identification, purity assessment, and quality control in synthetic and drug development
workflows. This technical guide provides a detailed analysis of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 6-iodoimidazo[1,2-b]pyridazine,
grounded in experimental data and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of 6-iodoimidazo[1,2-b]pyridazine, with the IUPAC name 6-iodoimidazo[1,2-
b]pyridazine, is a bicyclic heteroaromatic system. The numbering of the ring system, crucial
for spectroscopic assignments, follows established conventions. The iodine atom at the 6-
position significantly influences the electronic distribution within the rings, which is reflected in
its spectral characteristics.

A comprehensive spectroscopic analysis provides a unique fingerprint of the molecule. NMR
spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon
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atoms, IR spectroscopy identifies the functional groups and vibrational modes of the molecule,
and mass spectrometry determines the molecular weight and provides insights into the
fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. For 6-iodoimidazo[1,2-b]pyridazine, both *H and 3C NMR provide critical
information for its identification.

'H NMR Spectroscopy

The proton NMR spectrum of 6-iodoimidazo[1,2-b]pyridazine is expected to exhibit four
distinct signals in the aromatic region, corresponding to the four protons on the
imidazopyridazine core. The chemical shifts and coupling constants are influenced by the
electron-withdrawing nature of the iodine atom and the nitrogen atoms within the heterocyclic
system.

Experimental Protocol for *H NMR:

A sample of 6-iodoimidazo[1,2-b]pyridazine is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR
spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation:

While the explicit experimental *H NMR data for 6-iodoimidazo[1,2-b]pyridazine is not readily
available in the searched literature, a predictive analysis based on the known spectra of related
imidazo[1,2-b]pyridazines can be made. The protons on the imidazole ring (H-2 and H-3) and
the pyridazine ring (H-7 and H-8) will have characteristic chemical shifts and coupling patterns.
The iodine at C-6 will deshield the adjacent proton H-7 and influence the chemical shift of H-8
through the ring system.

Logical Workflow for Proton Assignment:

Caption: Predicted *H NMR signal assignments for 6-iodoimidazo[1,2-b]pyridazine.
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3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
For 6-iodoimidazo[1,2-b]pyridazine, six signals are expected, corresponding to the six carbon
atoms in the bicyclic system. The chemical shift of the carbon atom directly attached to the
iodine (C-6) will be significantly affected.

Experimental Protocol for 33C NMR:

The sample preparation is the same as for *H NMR. The 13C NMR spectrum is typically
recorded on the same instrument, often using broadband proton decoupling to simplify the
spectrum to single lines for each unique carbon atom.

Data Interpretation:

Similar to the *H NMR data, specific experimental 13C NMR data for 6-iodoimidazo[1,2-
b]pyridazine is not readily available in the searched literature. However, based on data for the
parent imidazo[1,2-b]pyridazine and its derivatives, the chemical shifts can be predicted. The
C-6 carbon will exhibit a downfield shift due to the electronegativity of the iodine atom, though
this effect is less pronounced than for lighter halogens. The other carbon signals will also be
influenced by the substituent.

Table 1: Predicted 13C NMR Chemical Shift Ranges for 6-lodoimidazo[1,2-b]pyridazine

Predicted Chemical Shift

Carbon Atom Rationale

(ppm)
C-2 120-125 Imidazole ring carbon
C-3 110-115 Imidazole ring carbon
C-5 140-145 Bridgehead carbon
C-6 85-95 Carbon bearing iodine
C-7 125-130 Pyridazine ring carbon
C-8 115-120 Pyridazine ring carbon
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies corresponding to the vibrational
modes of the bonds.

Experimental Protocol for IR Spectroscopy:

The IR spectrum of a solid sample of 6-iodoimidazo[1,2-b]pyridazine can be obtained using
the potassium bromide (KBr) pellet method or by using Attenuated Total Reflectance (ATR) FT-
IR spectroscopy. The sample is mixed with dry KBr powder and pressed into a thin pellet, or a
small amount of the solid is placed directly on the ATR crystal.

Data Interpretation:

The IR spectrum of 6-iodoimidazo[1,2-b]pyridazine will show characteristic absorption bands
for the aromatic C-H stretching, C=C and C=N bond stretching vibrations of the
imidazopyridazine ring, and the C-I stretching vibration.

Table 2: Characteristic IR Absorption Bands for 6-lodoimidazo[1,2-b]pyridazine

Wavenumber (cm~—?) Vibration Type Functional Group
3100-3000 C-H stretching Aromatic C-H
1650-1450 C=C and C=N stretching Imidazopyridazine ring
1400-1000 In-plane C-H bending Aromatic C-H

900-675 Out-of-plane C-H bending Aromatic C-H

600-500 C-l stretching Carbon-lodine bond

The presence of a band in the 600-500 cm~1 region would be indicative of the C-I bond,
although it may be weak. The overall pattern of bands in the fingerprint region (1500-600 cm~—1)
is unique to the molecule and can be used for identification by comparison with a reference
spectrum.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and the
elemental composition of a compound.

Experimental Protocol for Mass Spectrometry:

A dilute solution of 6-iodoimidazo[1,2-b]pyridazine is introduced into the mass spectrometer,
typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization
(APCI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact
mass and elemental formula.

Data Interpretation:

The mass spectrum of 6-iodoimidazo[1,2-b]pyridazine is expected to show a prominent
molecular ion peak [M]* or a protonated molecular ion peak [M+H]*. The exact mass of the
molecular ion can be used to confirm the elemental formula CeHalNs. The isotopic pattern of
the molecular ion will be characteristic of a molecule containing one iodine atom.

Fragmentation Pathway:

Under ionization, the molecular ion can undergo fragmentation, providing structural information.
A plausible fragmentation pathway for 6-iodoimidazo[1,2-b]pyridazine would involve the loss
of the iodine atom or fragmentation of the heterocyclic rings.

(

HCN
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Caption: A plausible mass spectral fragmentation pathway for 6-iodoimidazo[1,2-
b]pyridazine.

Table 3: Expected Mass Spectrometry Data for 6-lodoimidazo[1,2-b]pyridazine

lon Formula Calculated mi/z

[M]* CeHalNs 244.95

[M+H]* CsHsIN3 245.96

[M-1]* CeHaNs 118.04
Conclusion

The spectroscopic data of 6-iodoimidazo[1,2-b]pyridazine provides a comprehensive and
unique set of parameters for its unequivocal identification and characterization. While direct
experimental spectra were not found in a single comprehensive source within the performed
searches, this guide provides a robust, predictive analysis based on the well-established
principles of NMR, IR, and MS, and by drawing comparisons with closely related analogs. For
researchers and professionals in the field of drug development, a thorough understanding and
application of these spectroscopic techniques are indispensable for ensuring the quality and
integrity of this vital synthetic intermediate. It is strongly recommended that experimental data
be acquired and compared with the predictions laid out in this guide for definitive structural
confirmation.

 To cite this document: BenchChem. [Spectroscopic Characterization of 6-lodoimidazo[1,2-
b]pyridazine: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1394354+#spectroscopic-data-nmr-ir-
mass-of-6-iodoimidazo-1-2-b-pyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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